7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
Description
7-(2-Fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1λ⁶,4-thiazepane-1,1-dione is a thiazepane-dione derivative characterized by a seven-membered thiazepane ring fused with a 1,1-dione sulfone group. The compound features a 2-fluorophenyl substituent at position 7 and a 3-(trifluoromethoxy)benzoyl group at position 2. These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase or enzyme modulation due to the trifluoromethoxy group’s strong electron-withdrawing effects .
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-7-2-1-6-15(16)17-8-9-24(10-11-29(17,26)27)18(25)13-4-3-5-14(12-13)28-19(21,22)23/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLYJZYXTJPDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable amine and a thiol.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the trifluoromethoxybenzoyl group: This can be done using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
*Calculated molecular weights based on provided formulas.
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5) compared to analogs with methoxy (logP ~2.8) or acetyl groups . This enhances membrane permeability but may reduce aqueous solubility.
- Thiophen-2-yl substituents (e.g., in BK55678) further lower logP (~2.5), favoring CNS-targeted applications .
Bioactivity and Binding Affinity :
- Cyclopropanecarbonyl derivatives (e.g., CAS 2210054-81-0) exhibit superior kinase inhibition (IC₅₀ < 100 nM) due to rigidified conformations that optimize target binding .
- Sulfonyl-containing analogs (e.g., 2034335-94-7) show moderate activity in enzyme assays, likely due to hydrogen-bonding interactions with catalytic sites .
Metabolic Stability :
- Ester-linked derivatives (e.g., 2034330-36-2) are prone to hydrolysis, reducing in vivo half-lives compared to amide- or sulfonyl-linked analogs .
- Fluorine substituents (e.g., 2-fluorophenyl) enhance metabolic stability by blocking oxidative degradation pathways .
Synthetic Feasibility :
Biological Activity
The compound 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-16,4-thiazepane-1,1-dione (CAS Number: 2176270-56-5) is a thiazepane derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.4012 g/mol. The structure includes a thiazepane ring, fluorophenyl groups, and a trifluoromethoxy benzoyl moiety. The presence of fluorine atoms is notable for enhancing biological activity through increased lipophilicity and metabolic stability.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H17F4N O4S |
| Molecular Weight | 431.4012 g/mol |
| CAS Number | 2176270-56-5 |
| SMILES | O=C(c1cccc(c1)OC(F)(F)F)N1CCC(S(=O)(=O)CC1)c1ccccc1F |
Synthesis
The synthesis of the compound involves the reaction of an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. This method has yielded the target compound in high purity and yield (82%) with a melting point range of 246–248 °C .
Anticancer Activity
Recent studies have demonstrated that thiazepane derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Thiazepane derivatives have also been reported to possess antimicrobial activities. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE). This activity suggests its possible application in treating neurological disorders such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In vitro studies on related thiazepane compounds demonstrated that they could significantly inhibit the growth of MCF-7 cells. The IC50 values were found to be lower than those of standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Activity
A series of thiazepane derivatives were evaluated for their antimicrobial properties against pathogenic bacteria. The results indicated that these compounds exhibited comparable or superior activity to established antibiotics like streptomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
